molecular formula C9H9N3O6 B1416560 (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid CAS No. 1217849-53-0

(R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid

Cat. No. B1416560
M. Wt: 255.18 g/mol
InChI Key: LLVUHQYJZJUDAM-SSDOTTSWSA-N
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Description

“®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9N3O6 . It has a molecular weight of 255.18 .

Scientific Research Applications

Chromatographic Separation and Analysis

(R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid and its derivatives play a significant role in chromatographic separation and analysis. They are used in micellar liquid chromatography for the separation of amino acids, especially those differing in hydrophobicity. This process is facilitated by using aliphatic carboxylic acids as modifiers, which enhance the overall resolution of 2,4-dinitrophenyl-amino acids (Boichenko et al., 2007). Furthermore, reversed-phase liquid chromatography has been utilized for chiral separation of 2,4-dinitrophenyl amino acids, highlighting the importance of this compound in enantioselective analysis (Ryu et al., 1998).

Optical Resolution and Enantiomeric Separation

The compound and its derivatives are instrumental in optical resolution and enantiomeric separation of amino acids. Using immobilized protein stationary phases like bovine serum albumin silica columns, analytical-scale optical resolution of a series of N-(2,4-dinitrophenyl)- and dansyl-d,l-amino acids has been achieved, which is crucial for precise analytical techniques (Allenmark & Andersson, 1986).

Nonlinear Optical Applications

In the field of optics, large single crystals of mixed methyl-(2,4-dinitrophenyl)-amino-propanoate have been grown for nonlinear optical applications. This demonstrates the compound's utility in the development of optical devices and materials science (Zhang et al., 1994).

Chiral Anisotropic Reagents

The compound has been used in the development of chiral anisotropic reagents for determining the absolute configuration of primary amino compounds. This application is particularly relevant in synthetic organic chemistry and pharmaceutical research (Harada et al., 1998).

Biocatalytic Synthesis

It also finds application in biocatalysis, particularly in the synthesis of chiral precursors for β-substituted-γ-amino acids. This process involves using lipases as biocatalysts, demonstrating the compound's utility in producing optically active compounds and in green chemistry (Mukherjee & Martínez, 2011).

properties

IUPAC Name

(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVUHQYJZJUDAM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654627
Record name 2,4-Dinitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid

CAS RN

1217849-53-0
Record name 2,4-Dinitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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